

# Validating the Anti-Angiogenic Effects of ODM-203 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-angiogenic effects of ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5] Its performance is evaluated against other relevant anti-angiogenic agents, supported by experimental data to inform preclinical and clinical research decisions.

# Mechanism of Action: Dual Inhibition of Key Angiogenic Pathways

ODM-203 exerts its anti-angiogenic effects by simultaneously targeting two critical signaling pathways involved in tumor neovascularization: the FGFR and VEGFR pathways. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and both FGF and VEGF are key drivers of this process. By equipotently inhibiting both receptor families, ODM-203 offers a comprehensive blockade of tumor angiogenesis.[1][3]

Below is a diagram illustrating the signaling pathways targeted by ODM-203.





Click to download full resolution via product page

Figure 1: ODM-203 Signaling Pathway Inhibition

# In Vitro Activity of ODM-203

ODM-203 demonstrates potent and balanced inhibitory activity against both FGFR and VEGFR families in biochemical and cellular assays.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 11        |
| FGFR2         | 16        |
| FGFR3         | 6         |
| FGFR4         | 35        |
| VEGFR1        | 26        |
| VEGFR2        | 9         |
| VEGFR3        | 5         |

**Table 1:** Biochemical IC50 values of ODM-203 for FGFR and VEGFR kinase families.[2][5]

In cellular assays, ODM-203 effectively inhibits VEGF-induced tube formation in human umbilical vein endothelial cells (HUVECs) and proliferation of FGFR-dependent cancer cell lines.

| Cell-Based Assay             | Cell Line         | IC50 (nM) |
|------------------------------|-------------------|-----------|
| VEGF-induced Tube Formation  | HUVEC             | 33        |
| FGFR-dependent Proliferation | H1581 (FGFR1 amp) | 104       |
| SNU16 (FGFR2 amp)            | 132               |           |
| RT4 (FGFR3 mut)              | 192               |           |

**Table 2:** Cellular IC50 values of ODM-203 in angiogenesis and proliferation assays.[2]

## In Vivo Anti-Angiogenic Efficacy of ODM-203

The anti-angiogenic potential of ODM-203 has been validated in vivo using the Renca murine renal adenocarcinoma model, which is known to be highly angiogenesis-dependent.[6]

# Experimental Protocol: Orthotopic Renca Syngeneic Model



A summary of the experimental workflow for evaluating the in vivo anti-angiogenic effects of ODM-203 using the orthotopic Renca model is provided below.



Click to download full resolution via product page

Figure 2: Experimental Workflow for In Vivo Angiogenesis Study

#### **Detailed Methodology:**

- Cell Culture: Renca cells, a murine renal adenocarcinoma cell line, are cultured in appropriate media.[7]
- Animal Model: Female BALB/c mice are used for the syngeneic model.
- Tumor Implantation: Renca cells are trypsinized, and a cell suspension is prepared. A small incision is made in the flank of the anesthetized mouse to expose the kidney, and Renca cells are injected under the renal capsule.[8][9]



- Drug Administration: ODM-203 is administered orally, typically once daily, starting after the tumors are established.
- Tumor Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for histological analysis.
- Microvessel Density (MVD) Quantification: Tumor sections are stained with an antibody
  against the endothelial cell marker CD31. The number of microvessels is then counted in
  several high-power fields to determine the MVD.[10][11]

# **Comparison with Other Anti-Angiogenic Agents**

This section compares the in vivo anti-angiogenic efficacy of ODM-203 with other dual FGFR/VEGFR inhibitors and standard-of-care anti-angiogenic drugs. Data is presented from preclinical studies in relevant tumor models.



| Compoun<br>d    | Target(s)                     | Model                       | Dose             | Tumor<br>Growth<br>Inhibition<br>(%)                         | Microves<br>sel<br>Density<br>Reductio<br>n (%)                 | Referenc<br>e |
|-----------------|-------------------------------|-----------------------------|------------------|--------------------------------------------------------------|-----------------------------------------------------------------|---------------|
| ODM-203         | FGFR/VEG<br>FR                | Renca<br>(orthotopic)       | 40 mg/kg         | Strong<br>inhibition of<br>tumor<br>growth and<br>metastasis | Data not<br>specified,<br>but<br>suppresses<br>angiogene<br>sis | [2]           |
| Lucitanib       | FGFR/VEG<br>FR/PDGFR          | Various<br>xenografts       | 5-20 mg/kg       | Dose-<br>dependent                                           | Marked inhibition of angiogene sis                              | [6][12]       |
| Regorafeni<br>b | VEGFR/FG<br>FR/PDGFR<br>/TIE2 | CT26<br>(orthotopic)        | 30 mg/kg         | Complete<br>suppressio<br>n                                  | Stronger<br>reduction<br>than<br>DC101                          | [10]          |
| Dovitinib       | FGFR/VEG<br>FR/PDGFR          | HCC<br>xenografts           | 50 mg/kg         | Significant                                                  | ~79%                                                            | [1]           |
| Sunitinib       | VEGFR/PD<br>GFR/c-KIT         | Renca<br>(subcutane<br>ous) | Not<br>specified | Significant                                                  | Significant reduction                                           | [6]           |
| AZD4547         | FGFR1-3                       | TNBC co-<br>culture         | In vitro         | Downregul<br>ates pro-<br>angiogenic<br>factors              | N/A                                                             | [13]          |

**Table 3:** Comparison of in vivo anti-angiogenic effects of ODM-203 and other inhibitors.

Note: Direct comparison of efficacy is challenging due to variations in experimental models, dosing regimens, and endpoint measurements.



## Conclusion

ODM-203 is a potent dual inhibitor of FGFR and VEGFR with demonstrated in vivo anti-tumor and anti-angiogenic activity in the highly vascularized Renca renal cell carcinoma model. Its ability to equipotently target both pathways suggests a potential advantage in overcoming resistance mechanisms associated with single-pathway inhibition. Further head-to-head preclinical studies quantifying the reduction in microvessel density against other dual inhibitors in the same model would provide a more definitive comparison of their anti-angiogenic potential. The data presented in this guide supports the continued investigation of ODM-203 as a promising anti-angiogenic therapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Renca Syngeneic Model of Renal Cancer I Kidney Tumor I CRO [explicyte.com]
- 7. Renca Syngeneic Murine Model Altogen Labs [altogenlabs.com]
- 8. RENCA Mouse Mouse Model of Renal Cancer InnoSer [innoserlaboratories.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel definition of microvessel density in renal cell carcinoma: Angiogenesis plus vasculogenic mimicry PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Prognostic role of microvessel density in patients with renal cell carcinoma: a metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]



- 13. The Inhibition of the FGFR/PI3K/Akt Axis by AZD4547 Disrupts the Proangiogenic Microenvironment and Vasculogenic Mimicry Arising from the Interplay between Endothelial and Triple-Negative Breast Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Anti-Angiogenic Effects of ODM-203 In Vivo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#validating-the-anti-angiogenic-effects-of-odm-203-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com